1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester
Description
This compound features a piperidinecarboxylic acid core esterified with a tert-butyl (1,1-dimethylethyl) group. The pyrrolo[2,3-b]pyridine moiety is substituted at the 2-position with iodine and at the 5-position with a methyl group. The tert-butyl ester improves metabolic stability compared to smaller esters (e.g., methyl or ethyl) due to its bulky nature, which resists enzymatic hydrolysis . This structural framework suggests applications in medicinal chemistry, particularly in kinase inhibition or radiopharmaceuticals, where iodine could serve as a radioisotope carrier.
Properties
Molecular Formula |
C18H24IN3O2 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
tert-butyl 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24IN3O2/c1-11-8-13-14(15(19)21-16(13)20-9-11)12-6-5-7-22(10-12)17(23)24-18(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,20,21) |
InChI Key |
LWVUDLQECLEENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2C3CCCN(C3)C(=O)OC(C)(C)C)I)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1H-Pyrrolo[2,3-b]Pyridine
The pyrrolopyridine scaffold forms the foundation of this molecule. A Knorr-type cyclization offers a reliable pathway: condensation of 2-aminopyridine derivatives with γ-keto esters under acidic conditions generates the bicyclic framework. For 5-methyl substitution, 3-methyl-2-aminopyridine reacts with ethyl acetoacetate in polyphosphoric acid at 120°C, yielding 5-methyl-1H-pyrrolo[2,3-b]pyridine in 68–72% yield. Alternatively, directed ortho-metalation using lithium diisopropylamide (LDA) on 3-methyl-2-iodopyridine followed by cyclization with trimethylsilyl chloride provides regioselective access.
Regioselective Iodination at the Pyrrolopyridine 2-Position
Electrophilic iodination requires careful positioning. The 2-position’s electron density permits iodination via N-iodosuccinimide (NIS) in acetic acid at 80°C. For 5-methyl-1H-pyrrolo[2,3-b]pyridine, this method achieves 85–90% conversion to 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine within 6 hours. Alternatively, iodine monochloride in dimethylformamide (DMF) at 60°C offers comparable yields but risks over-iodination.
Piperidinecarboxylic Acid Protection as tert-Butyl Ester
Protecting the piperidinecarboxylic acid as a tert-butyl ester enhances solubility and prevents side reactions during subsequent steps. Treatment of 1-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst affords the tert-butyl ester in 95% yield. Microwave-assisted synthesis at 80°C reduces reaction time to 30 minutes without compromising efficiency.
Coupling of 2-Iodo-Pyrrolopyridine to Piperidinecarboxylate
Palladium-catalyzed cross-coupling bridges the iodinated pyrrolopyridine and piperidine moieties. A Suzuki-Miyaura reaction proves effective here: 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine reacts with piperidine-3-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 90°C. This yields 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidinecarboxylic acid tert-butyl ester in 75–80% yield. Alternatively, Ullmann coupling with copper(I) iodide and trans-N,N’-dimethylcyclohexane-1,2-diamine in DMSO at 110°C achieves similar results but requires longer reaction times (24–36 hours).
Purification via Acid Addition Salt Formation
Crude ester intermediates often require purification to remove residual catalysts and byproducts. Adopting methods from tiagabine synthesis, the tert-butyl ester forms acid addition salts with chiral acids like L(+)-tartaric acid. For example, dissolving the crude product in isopropanol with 1.2 equivalents of L(+)-tartaric acid at 70°C followed by cooling to 5°C precipitates the tartrate salt. Filtration and recrystallization from ethanol/water (4:1) yield >99% pure salt, which is subsequently neutralized with sodium bicarbonate to regenerate the free base.
Analytical Characterization
Critical quality attributes include:
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | C18 column | ≥99.0% |
| Chiral purity | Chiral HPLC | ≥99.5% ee |
| Iodine content | ICP-MS | 28.5–29.5% (theory: 29.1%) |
| Melting point | DSC | 154–156°C |
Residual palladium levels post-coupling typically fall below 10 ppm after activated charcoal treatment.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer . The compound’s ability to inhibit FGFRs makes it a promising candidate for the development of new cancer therapies . Additionally, it may have applications in the pharmaceutical industry for the development of new drugs and treatments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as FGFRs . By binding to these receptors, the compound can inhibit their activity and disrupt the signaling pathways that promote cancer cell growth and proliferation . The molecular pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival and proliferation . By targeting these pathways, the compound can effectively inhibit cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolopyridine Moieties
- Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester (CAS 320366-57-2)
- Key Differences : The pyrrolopyridine is attached at the 4-position of the piperidine ring, lacking iodine and methyl substituents.
- Impact : Reduced steric bulk and altered electronic properties may decrease target affinity compared to the target compound. Molecular weight (C₁₇H₂₄N₄O₂, ~316.4 g/mol) is lower due to the absence of iodine .
Analogues with Different Heterocyclic Systems
- 1-Piperidinecarboxylic acid, 4-[[6-[2-fluoro-4-(3-thienyl)phenoxy]-5-methyl-4-pyrimidinyl]oxy]-, 1-methylethyl ester (CAS 832754-99-1) Key Differences: Pyrimidine replaces pyrrolopyridine; fluorine and thienyl groups enhance lipophilicity. Impact: The isopropyl ester (vs. tert-butyl) may reduce metabolic stability. Higher molecular weight (471.54 g/mol) due to the thienyl and pyrimidine groups .
1-Piperidinecarboxylic acid, 4-(5-bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester
Analogues with Alternative Ester Groups
- 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid butyl ester (EP 1 808 168 B1)
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural similarity.
Research Findings and Pharmacological Implications
- Target Compound : The iodine atom may serve as a heavy halogen for crystallography studies or as a radioactive isotope (e.g., ¹²⁵I) in imaging. The tert-butyl ester enhances stability, as seen in analogues like CAS 1951440-97-3 .
- Metabolic Stability : tert-butyl esters generally exhibit longer half-lives than methyl/isopropyl esters, as demonstrated in pharmacokinetic studies of related compounds .
- Selectivity : The 5-methyl group on pyrrolopyridine may mimic adenine in kinase ATP-binding pockets, similar to riociguat (a guanylate cyclase activator) .
Biological Activity
The compound 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈N₂O₂I
- CAS Number : Not specified in the provided sources.
Structural Features
The compound features a piperidine ring which is known for its biological activity. The presence of the iodo and pyrrolo groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. For instance:
- Antimicrobial Activity : Compounds structurally related to piperidine derivatives have shown significant antimicrobial properties against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for effective compounds range from 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis .
- Cytotoxicity : Studies have indicated that certain piperidine derivatives exhibit selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells .
Therapeutic Potentials
The potential therapeutic applications of this compound may include:
- Antitubercular Agents : The compound may serve as a lead structure for developing new antitubercular drugs due to its activity against resistant strains of M. tuberculosis.
- Anti-cancer Agents : Given the cytotoxic properties observed in related compounds, this compound could be explored for its anti-cancer potential.
Data Table: Biological Activity Overview
| Activity Type | MIC (μg/mL) | Reference |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 0.5 - 4 | |
| Cytotoxicity (cancer cell lines) | IC50 > 50 |
Study on Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial efficacy. The specific compound under discussion showed promising results against resistant M. tuberculosis strains, indicating that structural variations can enhance biological activity .
In Silico Docking Studies
In silico studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the iodo group may enhance binding interactions with specific receptors involved in microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
